![molecular formula C16H18N4O2 B2820409 (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone CAS No. 2034280-77-6](/img/structure/B2820409.png)
(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound is characterized by the presence of a benzylpiperazine moiety and a hydroxypyrimidine group, which contribute to its unique chemical behavior and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone typically involves the reaction of benzylpiperazine with a suitable pyrimidine derivative under controlled conditions. One common method involves the use of reductive amination, where benzylpiperazine is reacted with a pyrimidine aldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions, including temperature and pH, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and process optimization techniques ensures efficient production with minimal waste. The purification of the compound is typically achieved through crystallization or chromatography techniques to obtain a product of pharmaceutical grade.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Tyrosinase Inhibition
One of the notable applications of (4-benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is its role as a tyrosinase inhibitor . Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-related disorders and cosmetic applications. Studies indicate that derivatives of hydroxypyrimidine can exhibit potent inhibitory effects on tyrosinase, which may be beneficial in treating hyperpigmentation disorders .
Case Study :
A study reported the synthesis of hydroxypyridine derivatives that demonstrated significant tyrosinase inhibition with IC50 values ranging from 25.29 to 64.13 μM. The compound with the highest activity (IC50 = 25.29 μM) was analyzed through molecular docking, revealing effective binding interactions with the enzyme's active site .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial in counteracting oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of related compounds has been evaluated using DPPH radical scavenging assays, showing promising results .
Data Table: Antioxidant Activity of Related Compounds
Compound | EC50 Value (mM) | Activity Type |
---|---|---|
Compound 6i | 0.039 - 0.389 | Antioxidant |
Hydroxypyridine Derivative | Varies | Antioxidant |
Antimicrobial Properties
Research indicates that derivatives of piperazine and pyrimidine compounds possess antimicrobial activities against various pathogens. These properties make them candidates for developing new antibiotics or antifungal agents .
Cytotoxic Effects
Some studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology . The mechanism often involves the induction of apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone involves its interaction with specific molecular targets in the body. It is known to act as a 5-HT3 receptor antagonist, which means it blocks the action of serotonin at these receptors . This modulation of serotonergic transmission is believed to contribute to its anxiolytic and antidepressant effects. The compound may also influence other neurotransmitter systems and signaling pathways, further contributing to its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone: Another 5-HT3 receptor antagonist with similar anxiolytic properties.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits antimicrobial activity and is used in medicinal chemistry research.
Uniqueness
(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone stands out due to its unique combination of a benzylpiperazine and hydroxypyrimidine moiety, which imparts distinct chemical and pharmacological properties. Its ability to act as a 5-HT3 receptor antagonist makes it a valuable compound in the development of treatments for psychiatric disorders.
Biological Activity
The compound (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring substituted with a benzyl group and a hydroxypyrimidine moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the hydrolysis of the neurotransmitter acetylcholine. This inhibition is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) where cholinergic signaling is impaired.
Inhibition Studies
In vitro studies have demonstrated that derivatives of benzylpiperazine exhibit significant inhibitory effects on AChE and BuChE. For instance, a related compound was shown to have an IC50 value for AChE inhibition at approximately 5.90 μM, indicating potent activity against this enzyme .
Biological Activity
The biological activities of this compound can be summarized in the following categories:
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by enhancing cholinergic transmission through AChE inhibition.
- Anticonvulsant Activity : Similar compounds have shown efficacy in various preclinical seizure models, suggesting potential anticonvulsant effects .
- Antidepressant Properties : Some studies suggest that piperazine derivatives can influence serotonin receptors, indicating possible antidepressant effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into their therapeutic potential:
Pharmacological Implications
The dual inhibition of AChE and BuChE positions this compound as a promising candidate for further development in treating cognitive disorders such as Alzheimer's disease. The modulation of cholinergic activity through these pathways may also extend to other neurological conditions.
Properties
IUPAC Name |
4-(4-benzylpiperazine-1-carbonyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15-10-14(17-12-18-15)16(22)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEHGEXLSHHDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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